molecular formula C24H26N2O3 B3884296 1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methyl-3-biphenylyl)prolinamide

1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methyl-3-biphenylyl)prolinamide

Cat. No.: B3884296
M. Wt: 390.5 g/mol
InChI Key: DJBHLXNLJZCFHZ-UHFFFAOYSA-N
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Description

The compound “1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3’-methyl-3-biphenylyl)prolinamide” is a complex organic molecule. It contains a prolinamide group, a biphenyl group, and a furan ring which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The prolinamide group would provide a secondary amine functionality, the biphenyl group would provide aromaticity and rigidity, and the furan ring would provide additional aromaticity and potential for further functionalization .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the multiple functional groups present. The amine group in prolinamide could participate in reactions such as acylation or alkylation. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the furan ring could undergo reactions at the oxygen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Properties

IUPAC Name

1-[[5-(hydroxymethyl)furan-2-yl]methyl]-N-[3-(3-methylphenyl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-17-5-2-6-18(13-17)19-7-3-8-20(14-19)25-24(28)23-9-4-12-26(23)15-21-10-11-22(16-27)29-21/h2-3,5-8,10-11,13-14,23,27H,4,9,12,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBHLXNLJZCFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN3CC4=CC=C(O4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methyl-3-biphenylyl)prolinamide
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1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methyl-3-biphenylyl)prolinamide
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1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methyl-3-biphenylyl)prolinamide
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1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methyl-3-biphenylyl)prolinamide
Reactant of Route 5
1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methyl-3-biphenylyl)prolinamide
Reactant of Route 6
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1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methyl-3-biphenylyl)prolinamide

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